Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a synthetic compound featuring a benzo[b][1,4]oxazepin core modified with a phenyl carbamate group at the 7-position and an isopentyl substituent at the 5-position.
Properties
IUPAC Name |
phenyl N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)12-13-25-19-14-17(24-22(27)29-18-8-6-5-7-9-18)10-11-20(19)28-15-23(3,4)21(25)26/h5-11,14,16H,12-13,15H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVWJWRTEOULHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound that belongs to the oxazepine class of heterocycles. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H34N2O5S
- Molecular Weight : 474.6 g/mol
- Structural Features : The compound contains a tetrahydrobenzo[b][1,4]oxazepine core and a carbamate functional group, which may influence its biological interactions and pharmacokinetics .
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the oxazepine ring is known for its role in modulating neurotransmitter systems and may exhibit effects on central nervous system pathways. The carbamate group can enhance solubility and bioavailability, potentially leading to improved therapeutic efficacy.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties. For instance, studies have demonstrated that related oxazepine derivatives can scavenge free radicals effectively .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be effective against pathogens such as Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties in models of neurodegenerative diseases .
Case Studies and Research Findings
Recent research has focused on assessing the biological activities of derivatives related to this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The benzo[b][1,4]oxazepin scaffold distinguishes this compound from benzo[b][1,4]oxazin derivatives (e.g., , compound 10), which feature a six-membered oxazin ring instead of the seven-membered oxazepin. This structural difference impacts conformational flexibility and binding pocket compatibility. For instance, oxazepin-based compounds like GSK2982772 () exhibit enhanced RIPK1 inhibition (IC₅₀ < 10 nM) compared to oxazin analogs, attributed to improved steric accommodation in kinase active sites .
Substituent Effects
- 5-Position Substitution : The isopentyl group in the target compound contrasts with the benzyl group in GSK2982772 () and the 8-chloro-5-methyl group in LIJTF500025 (). Isopentyl’s branched alkyl chain may enhance lipophilicity (logP ~4.2 predicted) compared to aromatic substituents (logP ~3.5 for GSK2982772), influencing membrane permeability .
- 7-Position Functionalization : The phenyl carbamate group differentiates it from carboxamide (GSK2982772) or pyrazolo-pyridine (LIJTF500025) moieties. Carbamates generally exhibit metabolic stability over esters, as seen in ’s compound 10, which retained >80% stability in human liver microsomes .
Table 1: Comparative Analysis of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
